molecular formula C15H16FN5O3S2 B2647230 1-(4-fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea CAS No. 886934-83-4

1-(4-fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2647230
CAS No.: 886934-83-4
M. Wt: 397.44
InChI Key: LEFUPMUBOJDATP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea ( 886934-83-4) is a synthetic small molecule featuring a 1,3,4-thiadiazole core scaffold, a fluorophenyl group, and a morpholino moiety. This molecular architecture is of significant interest in medicinal chemistry and oncology research . The 1,3,4-thiadiazole ring acts as a versatile pharmacophore, serving as a bioisostere of pyrimidine, which enables potential interference with DNA replication processes in cancer cells . The presence of sulfur in the thiadiazole ring creates regions of low electron density (σ-holes) that can facilitate stronger interactions with biological targets, while the mesoionic nature of the ring enhances the compound's ability to cross cellular membranes, contributing to favorable bioavailability . The urea functionality is a critical structural element, known for its ability to form multiple stable hydrogen bonds with protein targets, a feature exploited in several FDA-approved anticancer drugs such as Sorafenib and Regorafenib . This compound is designed for research applications focusing on the development of novel anticancer agents, particularly for investigating structure-activity relationships (SAR) and mechanisms of action related to multi-target chemotherapeutics . Researchers can utilize this biochemical in in vitro antiproliferative assays, molecular docking studies to predict binding affinity, and as a reference standard in analytical chemistry. The molecular formula is C15H16FN5O3S2 and the molecular weight is 397.45 g/mol . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O3S2/c16-10-1-3-11(4-2-10)17-13(23)18-14-19-20-15(26-14)25-9-12(22)21-5-7-24-8-6-21/h1-4H,5-9H2,(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFUPMUBOJDATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:

  • Formation of the Thiadiazole Ring:

    • Starting with a suitable precursor such as thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions.
    • Reaction conditions often involve the use of acidic or basic catalysts and heating.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the urea linkage.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives, modified urea linkages.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • Thiadiazole derivatives have been extensively studied for their antibacterial and antifungal properties. Research indicates that compounds with thiadiazole structures exhibit broad-spectrum activity against various pathogens. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against Escherichia coli and Candida albicans, demonstrating significant antimicrobial potential compared to standard antibiotics like gentamicin and ketoconazole .
  • Anticancer Properties :
    • Thiadiazole derivatives are also being investigated for their anticancer effects. Studies have reported that certain thiadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. Their mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
  • Anti-inflammatory Effects :
    • Some studies suggest that thiadiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory disorders. The ability to inhibit pro-inflammatory cytokines makes these compounds valuable in pharmacological research .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated a series of 5-substituted 1,3,4-thiadiazole derivatives for their antimicrobial activity against clinical isolates. Compounds with specific substitutions exhibited enhanced activity against C. albicans and E. coli, indicating the importance of structural modifications in enhancing efficacy .
  • Anticancer Research :
    • Another research focused on the anticancer potential of thiadiazole derivatives showed that specific modifications could lead to increased cytotoxicity against breast cancer cell lines, suggesting a pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: The compound may inhibit enzyme activity, modulate receptor function, or interfere with signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Structural Features

The target compound shares its 1,3,4-thiadiazole-urea framework with several analogs but differs in the sulfanyl side chain:

Compound Name/ID Core Structure Substituent on Sulfanyl Group Key Structural Difference
Target Compound 1,3,4-Thiadiazol-2-yl urea [2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl Morpholine-oxoethyl group
BG14246 1,3,4-Thiadiazol-2-yl urea (2-Oxopropyl)sulfanyl Simpler oxopropyl chain
8g 1,3,4-Thiadiazol-2-yl urea [2-(2,4-Difluorophenyl)-2-hydroxy-3-(triazol-1-yl)propyl]sulfanyl Bulky triazole and difluorophenyl substituents
11a Thiazole-phenyl urea Piperazine-hydrazinyl-methyl group Thiazole core vs. thiadiazole

Key Observations :

  • The morpholine group in the target compound introduces a polar, hydrogen-bond-accepting moiety, likely improving water solubility compared to lipophilic substituents (e.g., bromophenyl in ).
  • Unlike BG14246 (oxopropyl), the morpholine-oxoethyl chain may enhance interactions with enzymatic targets through hydrogen bonding .

Physicochemical Properties

  • Molecular Weight : The target compound (~342 g/mol) is heavier than BG14246 (326.37 g/mol) due to the morpholine group, which may influence pharmacokinetics .
  • Solubility : The morpholine ring’s polarity likely increases aqueous solubility compared to halogenated analogs (e.g., 8f in with chloro substituents). This could enhance oral bioavailability .

Biological Activity

The compound 1-(4-fluorophenyl)-3-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a member of the thiadiazole class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In a study assessing a series of thiadiazole derivatives, several compounds demonstrated moderate to excellent antibacterial activity against Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaActivity Level
Compound AStaphylococcus aureusExcellent
Compound BEscherichia coliModerate
Compound CPseudomonas aeruginosaGood

Anticancer Activity

Thiadiazole derivatives have been evaluated for their anticancer properties. In vitro studies have shown that related compounds possess significant cytotoxic effects against various cancer cell lines. For example, one study reported that a derivative demonstrated IC50 values comparable to standard chemotherapeutics like cisplatin . The presence of the fluorine atom in the structure is believed to enhance the compound's lipophilicity, facilitating better cellular uptake and activity.

Urease Inhibition

Urease inhibitors are of particular interest due to their potential in treating urinary tract infections. Studies have demonstrated that compounds structurally related to this compound exhibit promising urease inhibitory activity. For instance, one derivative showed an IC50 value of 0.87 µM against urease, significantly outperforming traditional inhibitors .

Structure-Activity Relationships (SAR)

The biological activity of thiadiazole derivatives is influenced by various structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances antimicrobial and anticancer activities.
  • Morpholine Ring : The incorporation of a morpholine moiety has been linked to improved solubility and bioavailability.
  • Thiadiazole Core : The thiadiazole ring itself is crucial for biological activity due to its ability to engage in hydrogen bonding and other interactions with biological targets .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiadiazole derivatives and tested them against various pathogens. Among them, a compound similar to our target exhibited strong activity against Staphylococcus aureus, with an MIC of 8 µg/mL .

Case Study 2: Anticancer Properties

In another investigation focused on anticancer properties, a derivative with structural similarities to this compound was tested on MDA-MB-231 breast cancer cells, showing an IC50 value significantly lower than that of cisplatin .

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